2,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound features a tetrahydroquinoline scaffold substituted at position 1 with a propanoyl group and at position 6 with a 2,4-difluorobenzenesulfonamide moiety. The propanoyl group contributes to moderate lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
2,4-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-2-18(23)22-9-3-4-12-10-14(6-7-16(12)22)21-26(24,25)17-8-5-13(19)11-15(17)20/h5-8,10-11,21H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLADLWQNNISIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
- Structural Differences: The tetrahydroisoquinoline core replaces tetrahydroquinoline. A trifluoroacetyl group (electron-withdrawing) substitutes the propanoyl group. The benzene sulfonamide has a single fluorine at position 2 and a cyclopropylethyl group at position 3.
- Functional Implications: The trifluoroacetyl group enhances metabolic stability but may reduce solubility compared to propanoyl .
- Synthesis : Multi-step process involving bromination, sulfonation, and coupling, validated by NMR and HRMS .
2-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzenesulfonamide
- Structural Differences: A propylsulfonyl group replaces the propanoyl at position 1. The benzene sulfonamide has a single fluorine at position 2.
- Mono-fluoro substitution reduces electron-withdrawing effects compared to di-fluoro, possibly weakening sulfonamide acidity.
2,4-Dimethoxy-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide
- Structural Differences :
- Methoxy groups (electron-donating) replace fluorines at positions 2 and 4.
- Functional Implications :
4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide
2,4-Difluoro-N-[1-(2-Methoxyethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide
- Structural Differences: A 2-methoxyethyl group replaces propanoyl at position 1. A ketone (oxo) is introduced at position 2.
- Functional Implications :
Research Implications
- Therapeutic Potential: The target compound’s balanced electronic (di-fluoro) and lipophilic (propanoyl) profile may optimize pharmacokinetics for enzyme inhibition (e.g., akin to ’s acyltransferase inhibitor) .
- Metabolic Considerations: Propanoyl’s lower electronegativity vs. trifluoroacetyl may reduce metabolic resistance but improve tolerability.
- Future Directions : Comparative studies on binding affinity (e.g., IC50) and solubility profiles are needed to validate structure-activity relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
